molecular formula C12H20Si B074137 Tetraallylsilane CAS No. 1112-66-9

Tetraallylsilane

Cat. No.: B074137
CAS No.: 1112-66-9
M. Wt: 192.37 g/mol
InChI Key: AKRQMTFHUVDMIL-UHFFFAOYSA-N
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Description

Tetraallylsilane is an organosilicon compound with the molecular formula C12H20Si. It is a colorless to light yellow liquid that is insoluble in water. This compound is a special silicone monomer characterized by its stable Si-C bonds, which have a bond dissociation energy similar to that of C-C bonds. This stability makes it a valuable raw material in the preparation of silicone rubber and other industrial applications .

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Reactants: Allyl magnesium bromide (Allyl MgBr) and silicon tetrachloride (SiCl4).

      Procedure: Allyl magnesium bromide in tetrahydrofuran (THF) is added dropwise to a solution of silicon tetrachloride in THF at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then refluxed overnight. After completion, the mixture is cooled, poured into ice water, and extracted with ether.

  • Method 2:

      Reactants: 3-bromopropene, magnesium powder, and silicon tetrachloride.

      Procedure: Magnesium powder is activated with iodine and then reacted with 3-bromopropene in a mixture of toluene and tetrahydrofuran. Silicon tetrachloride dissolved in tetrahydrofuran is added dropwise to the reaction mixture.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

    Iodine (I2): Used in rearrangement reactions to produce mono or double-rearranged products.

    Grignard Reagents: Used in the synthesis of this compound and in substitution reactions.

Major Products:

Mechanism of Action

Target of Action

Tetraallylsilane is a type of allyl silane . Allyl silanes are special silicone monomers that have a Si-C bond . This bond is reactive, similar to the C-C bond, and has very low polarity . The primary targets of this compound are therefore likely to be molecules or structures that can react with the Si-C bond.

Pharmacokinetics

It is known that the compound has a molecular weight of 19237 , which could influence its bioavailability

Scientific Research Applications

Tetraallylsilane has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Tetraallylsilane: this compound is unique due to its four allyl groups attached to a single silicon atom, providing multiple sites for chemical reactions. This makes it a versatile compound in synthetic chemistry, particularly in the formation of silicon-stereogenic compounds and silacycles .

Properties

IUPAC Name

tetrakis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQMTFHUVDMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340557
Record name Tetraallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-66-9
Record name Tetraallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1112-66-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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